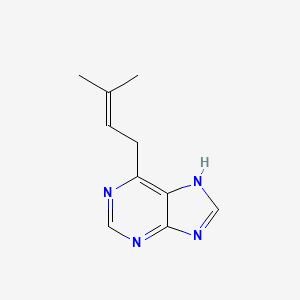

6-(3-Methylbut-2-en-1-yl)-7H-purine

Description

Structure

3D Structure

Properties

CAS No. |

41600-08-2 |

|---|---|

Molecular Formula |

C10H12N4 |

Molecular Weight |

188.23 g/mol |

IUPAC Name |

6-(3-methylbut-2-enyl)-7H-purine |

InChI |

InChI=1S/C10H12N4/c1-7(2)3-4-8-9-10(13-5-11-8)14-6-12-9/h3,5-6H,4H2,1-2H3,(H,11,12,13,14) |

InChI Key |

XKRRKODYZNWTNX-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CCC1=C2C(=NC=N1)N=CN2)C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Modifications

De Novo Chemical Synthesis Approaches for 6-(3-Methylbut-2-en-1-yl)-7H-purine

The de novo synthesis of the purine (B94841) ring system provides a foundational approach to constructing this compound from acyclic precursors. One of the most versatile and historically significant methods for purine synthesis is the Traube purine synthesis, first introduced in 1900. slideshare.net This methodology involves the construction of the imidazole (B134444) ring onto a pre-existing pyrimidine core.

The general strategy of the Traube synthesis begins with a 4,5-diaminopyrimidine derivative. drugfuture.comthieme-connect.de This intermediate is then cyclized with a one-carbon unit source, such as formic acid or diethoxymethyl acetate, to form the purine ring system. thieme-connect.de To specifically synthesize this compound, the 4,5-diaminopyrimidine precursor would need to bear the 3-methylbut-2-en-1-ylamino group at the 6-position.

The key steps in a potential Traube synthesis for this compound are outlined below:

| Step | Description | Reactants/Reagents |

| 1 | Synthesis of a 4,5,6-trisubstituted pyrimidine | Starting pyrimidine, appropriate reagents for amination and nitrosation/reduction |

| 2 | Introduction of the isopentenylamino side chain | 6-chloro-4,5-diaminopyrimidine, 3-methylbut-2-en-1-amine |

| 3 | Cyclization to form the imidazole ring | 4,5-diamino-6-(isopentenylamino)pyrimidine, Formic acid or other one-carbon source |

While the Traube synthesis is a powerful tool for creating a wide array of purine derivatives, its application to the direct synthesis of this compound would depend on the efficient synthesis of the appropriately substituted pyrimidine precursor.

Strategies Utilizing 6-Chloropurine Intermediates

A more common and direct approach to the synthesis of this compound and its derivatives involves the use of 6-chloropurine as a key intermediate. jmcs.org.mxnih.govredalyc.org This method relies on the nucleophilic substitution of the chlorine atom at the C6 position of the purine ring by the primary amine of 3-methylbut-2-en-1-amine.

The reaction is typically carried out by heating 6-chloropurine with 3-methylbut-2-en-1-amine in a suitable solvent, often in the presence of a base to neutralize the hydrochloric acid formed during the reaction. This method is widely applicable for the synthesis of a variety of 6-substituted purine derivatives. jmcs.org.mxredalyc.org

A general reaction scheme is as follows: 6-Chloropurine + 3-Methylbut-2-en-1-amine → this compound + HCl

This synthetic route is advantageous due to the commercial availability of 6-chloropurine and the straightforward nature of the nucleophilic aromatic substitution reaction.

Direct Alkylation at the N9 Position of the Purine Moiety

While the primary focus is often on the substitution at the C6 position, modification of the purine ring at the N9 position is also a significant strategy for creating derivatives of this compound. Direct alkylation of the purine nitrogen atoms can, however, lead to a mixture of N7 and N9 isomers, with the N9-substituted product usually being the major isomer due to its higher nucleophilicity. researchgate.net

The regioselectivity of the alkylation can be influenced by the reaction conditions, including the choice of base, solvent, and alkylating agent. researchgate.net For instance, the reaction of this compound with an appropriate alkyl halide in the presence of a base will yield the corresponding N9-alkylated derivative.

| Parameter | Influence on Alkylation |

| Base | Can influence the deprotonation site and thus the nucleophilicity of the nitrogen atoms. |

| Solvent | The polarity of the solvent can affect the reaction rate and selectivity. |

| Alkylating Agent | The nature of the leaving group and the steric bulk of the alkyl group can impact the regioselectivity. |

Preparation of Isotopically Labeled this compound

Isotopically labeled compounds are invaluable tools for a variety of scientific investigations, including metabolic profiling, biosynthetic pathway elucidation, and as internal standards in quantitative mass spectrometry.

[15N]-Labeling Techniques for Precise Metabolic Profiling and In Vivo Studies

A method for the total synthesis of [¹⁵N]-labeled C6-substituted purines, including this compound, has been developed. This approach allows for the incorporation of four ¹⁵N atoms into the purine ring, providing a significant mass shift for mass spectrometry-based studies.

The synthesis starts with the preparation of [¹⁵N₄]-6-chloropurine. This key intermediate is then reacted with (3-methylbut-2-en-1-yl)amine hydrochloride in the presence of triethylamine in n-propanol at 100°C under an inert atmosphere. This reaction yields the desired [¹⁵N₄]-6-(3-methylbut-2-en-1-yl)-7H-purine.

This labeling strategy is particularly useful for in vivo studies where the metabolic fate of the compound is being investigated, as the stable isotope label allows for its differentiation from endogenous, unlabeled molecules.

Deuterium (B1214612) Labeling for Biosynthetic Pathway Elucidation

Deuterium (²H) labeling is a powerful technique for studying the biosynthesis of natural products. In the context of cytokinins like this compound, in vivo deuterium labeling can be used to trace the origin of the different parts of the molecule.

This is typically achieved by growing plants or cell cultures in a medium enriched with deuterium oxide (D₂O). The deuterium is incorporated into various metabolic pathways, leading to the labeling of newly synthesized molecules. The extent and position of deuterium incorporation in the isolated cytokinin can then be analyzed by mass spectrometry to provide insights into its biosynthetic origins, such as the source of the isoprenoid side chain. nih.gov

Design and Synthesis of this compound Derivatives and Analogs

The purine scaffold is a privileged structure in medicinal chemistry, and the synthesis of derivatives and analogs of this compound is an active area of research to explore and modify its biological activity. nih.govresearchgate.netjchps.com

Modifications can be made at several positions of the purine ring and the isopentenyl side chain. For example, libraries of 6-alkoxy purine analogs have been synthesized to investigate their structure-activity relationships. nih.govresearchgate.net These syntheses often start from dichloropyrimidines which are subsequently modified and cyclized to form the purine ring with various substituents at the C6 and C8 positions.

Furthermore, the isopentenyl side chain itself can be modified. Variations in the side chain, such as the introduction of hydroxyl groups, can have a significant impact on the biological function of the cytokinin. nih.gov The synthesis of such analogs often involves the reaction of 6-chloropurine with a correspondingly modified amine.

Additionally, the development of 6,7-disubstituted-7H-purine analogs has been pursued to create compounds with specific biological targets. indexcopernicus.com These syntheses can involve the substitution of a hydrophilic group at the 6-position and a different side chain at the 7-position of the purine scaffold.

N9-Substituted Derivatives and Their Chemical Synthesis

The synthesis of N9-substituted derivatives of this compound is a key strategy for investigating the structure-activity relationships of this class of compounds, particularly in the context of their cytokinin activity. A series of derivatives with substitutions at the N9 position of the purine ring, including tetrahydropyran-2-yl, ethoxyethyl, and C2-C4 alkyl chains with various terminal functional groups, have been prepared to explore how these modifications influence their biological effects. nih.gov

Two primary synthetic routes are employed for the preparation of these N9-substituted analogs:

Direct Alkylation: This method involves the direct alkylation of the N9 nitrogen atom of the parent compound, this compound. nih.gov

Synthesis via 6-chloro-9-substituted Intermediates: An alternative route starts with 6-chloropurine, which is first substituted at the N9 position. The resulting 6-chloro-9-substituted purine intermediate then undergoes a nucleophilic substitution reaction with 3-methylbut-2-en-1-amine to yield the final product. nih.gov

A notable example of these synthetic strategies is the preparation of N(6)-[(3-methylbut-2-en-1-yl)amino]-9-(2-aminoethyl-amino)purine. This compound was synthesized through the reduction of its precursor, 6-[(3-methylbut-2-en-1-yl)amino]-9-(2-azidoethyl)purine, using zinc powder under mild conditions, demonstrating the utility of selective reduction in the synthesis of functionally diverse analogs. nih.gov

The rationale behind synthesizing these N9-substituted derivatives is to understand the relationship between specific substitutions at this position and the compound's cytokinin activity and receptor binding. nih.gov For instance, the introduction of a tetrahydropyran-2-yl group at the N9 position resulted in a compound that was recognized by the cytokinin receptor CRE1/AHK4 at high concentrations. nih.gov

Table 1: Synthetic Strategies for N9-Substituted this compound Derivatives

| Synthetic Method | Description | Starting Materials | Example Substituents |

|---|---|---|---|

| Direct Alkylation | One-step reaction involving the direct attachment of a substituent to the N9 position of the parent purine. | This compound, Alkylating agent | Tetrahydropyran-2-yl, Ethoxyethyl, C2-C4 alkyl chains |

C2-Substituted Derivatives and Their Chemical Synthesis

Modification at the C2 position of the purine ring represents another important avenue for creating analogs of this compound with novel properties. While the direct C2-substitution of the parent compound is challenging, synthetic strategies often rely on building the purine ring from appropriately substituted pyrimidine precursors or by modifying readily available purine starting materials that are already functionalized at the C2 position.

A common approach involves starting with a 2,6-disubstituted purine, such as 2,6-dichloropurine. The differential reactivity of the chlorine atoms at the C2 and C6 positions allows for sequential and selective substitution. For instance, the chlorine at C6 is generally more reactive towards nucleophilic substitution than the one at C2. This allows for the introduction of the 3-methylbut-2-en-1-ylamino group at C6 first, followed by the substitution of the C2-chlorine with another nucleophile.

Alternatively, syntheses can commence from purines with other functionalities at the C2 position, such as an amino or thio group, which can then be chemically modified. For example, starting with 2-amino-6-chloropurine allows for the introduction of the isopentenyl side chain at C6, followed by modification of the C2-amino group. redalyc.org

The synthesis of 2,9-disubstituted-6-morpholino purine derivatives illustrates a relevant synthetic methodology where various substituents are introduced at the C2 position, often starting from a 2-substituted purine scaffold. mdpi.comnih.gov These methods can be adapted to introduce diverse chemical groups at the C2 position of this compound to explore their impact on biological activity.

Fluorescently Labeled Derivatives for Receptor Probing

Fluorescently labeled ligands are invaluable tools for studying receptor localization, trafficking, and binding kinetics in real-time. thermofisher.comnih.gov The creation of fluorescent derivatives of this compound involves covalently attaching a fluorophore to the molecule without significantly compromising its affinity for its biological targets.

The design of such probes requires a strategic choice of the attachment point and the linker connecting the purine derivative to the fluorescent dye. Based on the synthetic methodologies for N9 and C2 derivatives, these positions are logical candidates for tethering a fluorophore. The N9 position, in particular, has been shown to tolerate a range of substituents, making it a promising site for introducing a linker arm for fluorophore conjugation. nih.gov

The synthesis would typically involve preparing a derivative of this compound that contains a reactive functional group (e.g., an amine, carboxyl, or alkyne) at the end of a linker attached to the N9 or C2 position. This functionalized purine can then be coupled to a fluorescent dye that has a complementary reactive group (e.g., an NHS-ester, maleimide, or azide). The choice of fluorophore depends on the specific application, with common options including fluorescein, rhodamine, and cyanine dyes, selected for their photostability and quantum yield. nih.gov These fluorescent probes can then be used in techniques like fluorescence microscopy and flow cytometry to visualize the cellular and subcellular distribution of the receptors they target. thermofisher.comnih.gov

Other Strategically Modified Analogs for Probing Specific Biological Functions

Beyond simple substitutions, other strategic modifications of the this compound structure are employed to create specialized probes for investigating specific biological processes. These can include the introduction of photoreactive groups for photo-affinity labeling or the synthesis of analogs that target specific enzymes or pathways.

One area of interest is the synthesis of N7-substituted isomers. While N9 substitution is more common, regioselective methods for introducing alkyl groups at the N7 position have been developed, often using a catalyst like SnCl4 with N-trimethylsilylated purines. nih.gov Creating N7-isomers of this compound could help elucidate the importance of the N7 versus N9 tautomeric forms for biological activity and receptor recognition.

Furthermore, structure-activity relationship studies have revealed that modifications at both the C2 and C6 positions of the purine core can lead to compounds with entirely new biological activities. For example, various 2,6-disubstituted 7-alkylpurines have been synthesized and identified as potent inhibitors of specific enzymes, such as decaprenylphosphoryl-β-d-ribose oxidase (DprE1) in Mycobacterium tuberculosis. nih.gov By replacing the isopentenyl group at C6 with other moieties or by modifying the C2 position, analogs can be designed to probe the active sites of different enzymes or to serve as leads for drug discovery in areas unrelated to cytokinin activity.

Table 2: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| N6-(isopentenyl)adenine |

| 6-chloropurine |

| N(6)-[(3-methylbut-2-en-1-yl)amino]-9-(2-aminoethyl-amino)purine |

| 6-[(3-methylbut-2-en-1-yl)amino]-9-(2-azidoethyl)purine |

| 6-chloro-9-substituted purine |

| 3-methylbut-2-en-1-amine |

| 2,6-dichloropurine |

| 2-amino-6-chloropurine |

| N-trimethylsilylated purines |

Biosynthetic Pathways and Regulation

Isopentenyl Transferase (IPT)-Mediated Biosynthesis of Isopentenyladenine-type Cytokinins

Substrate Specificity of Adenylate IPTs (AMP, ADP, ATP)

Adenylate isopentenyltransferases (AIPTs) are primarily responsible for the bulk synthesis of isopentenyladenine and its derivatives. nih.govpnas.org These enzymes catalyze the transfer of an isopentenyl group from dimethylallyl diphosphate (B83284) (DMAPP) to the N6 position of an adenine (B156593) nucleotide. nih.gov Extensive research has revealed that plant AIPTs exhibit a clear preference for ATP and ADP over AMP as the isopentenyl acceptor substrate. nih.govoup.com

In a detailed study of AtIPT4, an isopentenyltransferase from Arabidopsis thaliana, the enzyme was identified as a DMAPP:ATP/ADP isopentenyltransferase. oup.com This was a significant finding as it was previously believed that AMP was the primary substrate. capes.gov.broup.com The higher affinity for ATP and ADP is logical considering the cellular ATP/AMP ratio is typically high under normal conditions. oup.com Further crystallographic and calorimetric studies on an AIPT from Humulus lupulus (HlAIPT) confirmed the binding affinity in the order of ATP > dATP ≈ ADP > GTP > CTP > UTP. nih.gov This specificity is attributed to key amino acid residues within the enzyme's active site that interact with the phosphate (B84403) groups of the nucleotide substrates. nih.gov

| Enzyme Source | Preferred Substrates (Isopentenyl Acceptor) | Key Findings | Reference |

|---|---|---|---|

| Arabidopsis thaliana (AtIPT4) | ATP, ADP | Identified as a novel DMAPP:ATP/ADP isopentenyltransferase, challenging the previous assumption that AMP was the primary substrate. | oup.com |

| Humulus lupulus (HlAIPT) | ATP > dATP ≈ ADP > GTP > CTP > UTP | Calorimetric measurements confirmed a higher binding affinity for ATP and ADP compared to other nucleotides. Structural analysis revealed specific residues interacting with the β and γ-phosphates of ATP. | nih.gov |

| Arabidopsis thaliana (AtIPT1) | AMP (in vitro) | While showing DMAPP:AMP isopentenyltransferase activity, the high Km values for AMP and DMAPP raised questions about its major role in vivo given the high cellular ATP/AMP ratio. | oup.com |

tRNA-Isopentenyltransferases in Cytokinin Formation

In addition to the de novo synthesis by AIPTs, cytokinins can also be formed through the degradation of transfer RNA (tRNA). Certain tRNA molecules are modified by tRNA-isopentenyltransferases (tRNA-IPTs), which attach an isopentenyl group to the adenine at position 37, adjacent to the anticodon. pnas.orgslu.se This modification is crucial for the proper function of these tRNAs. slu.se

The breakdown of these isopentenylated tRNAs releases N6-(Δ2-isopentenyl)adenosine, a form of cytokinin. slu.se In Arabidopsis, AtIPT2 and AtIPT9 have been identified as tRNA-IPTs. nih.govpnas.org Studies on mutants lacking these enzymes have demonstrated their requirement for the production of cis-zeatin (B600781) (cZ)-type cytokinins. nih.govpnas.org This indicates that while ATP/ADP IPTs are responsible for the majority of isopentenyladenine and trans-zeatin (B1683218) (tZ) synthesis, tRNA-IPTs are the primary source of cis-zeatin. nih.govpnas.org

Interconversion Pathways of 6-(3-Methylbut-2-en-1-yl)-7H-purine and Its Metabolites

Once synthesized, isopentenyladenine and its nucleotide forms can undergo further modifications, leading to a diverse array of cytokinin molecules with varying activities.

Hydroxylation of Isopentenyladenine Nucleotides to Zeatin-Type Cytokinins by Cytochrome P450 Monooxygenases

A key metabolic conversion is the hydroxylation of the isopentenyl side chain of iP-type cytokinins to form zeatin-type cytokinins, which are generally more active. nih.gov This reaction is catalyzed by a specific group of cytochrome P450 monooxygenases. nih.govresearchgate.net In Arabidopsis, the enzymes CYP735A1 and CYP735A2 have been identified as the cytokinin hydroxylases responsible for the biosynthesis of trans-zeatin. nih.gov

These enzymes preferentially utilize isopentenyladenine nucleotides (iPRMP, iPRDP, and iPRTP) rather than the free base or nucleoside forms. nih.govuniprot.org The reaction results in the formation of trans-zeatin nucleotides and not the cis-isomer. nih.gov The expression of the CYP735A genes is differentially regulated in various plant organs and in response to cytokinin levels, indicating a role in the homeostatic control of cytokinin metabolism and signaling. nih.gov

| Substrate | Michaelis-Menten Constant (Km) | Reference |

|---|---|---|

| Isopentenyladenine riboside 5'-monophosphate (iPRMP) | 1.76 µM | uniprot.org |

| Isopentenyladenine riboside 5'-diphosphate (iPRDP) | 2.28 µM | uniprot.org |

| Isopentenyladenine riboside 5'-triphosphate (iPRTP) | 8.32 µM | uniprot.org |

Isopentenyladenine-Dependent versus Isopentenyladenine-Independent Pathways for Zeatin Biosynthesis

The hydroxylation of iP nucleotides by CYP735A enzymes represents the isopentenyladenine-dependent pathway for zeatin biosynthesis. nih.govnih.gov However, evidence suggests the existence of an alternative, iP-independent pathway. nih.gov Studies using deuterium (B1214612) labeling in transgenic Arabidopsis expressing a bacterial ipt gene showed that the rate of zeatin riboside-5'-monophosphate (ZMP) synthesis was significantly higher than that of isopentenyladenosine-5'-monophosphate (iPMP). nih.gov

Regulation of this compound Biosynthesis

The biosynthesis of this compound, a naturally occurring cytokinin also known as N6-(Δ2-isopentenyl)adenine (iP), is a meticulously controlled process essential for plant growth and development. nih.govoup.com The regulation occurs at multiple levels, ensuring that the synthesis of this vital phytohormone is responsive to both internal developmental cues and external environmental signals. nih.gov The primary point of regulation is the initial and rate-limiting step catalyzed by the enzyme adenosine (B11128) phosphate-isopentenyltransferase (IPT), which attaches an isopentenyl group to an adenine moiety. nih.govnih.govbiologists.com The fine-tuning of IPT gene expression and the activity of the resulting enzymes are central to maintaining cytokinin homeostasis, which is crucial for processes ranging from cell division and leaf senescence to nutrient allocation and stress responses. oup.comnih.govdoraagri.communi.cz

Transcriptional and Post-Transcriptional Control of Biosynthetic Enzymes

The synthesis of this compound is governed by complex regulatory networks that operate at both the transcriptional and post-transcriptional levels. These mechanisms control the expression and activity of the key biosynthetic enzymes, primarily isopentenyltransferases (IPTs), to modulate cytokinin levels in response to cellular needs.

Transcriptional Control

The expression of genes encoding IPT enzymes is a major checkpoint in cytokinin biosynthesis. nih.gov This regulation is mediated by a variety of transcription factors that respond to internal and external stimuli, thereby integrating hormonal and environmental signals into the biosynthetic pathway.

In plants, several transcription factors have been identified that modulate IPT gene expression. For example, during drought conditions, increased levels of abscisic acid (ABA) can activate the transcription factor AtMYB2, which in turn down-regulates IPT genes, demonstrating an antagonistic relationship between ABA and cytokinin synthesis. nih.gov Conversely, the availability of nutrients like nitrate (B79036) can trigger a transcriptional cascade involving NLP (NIN-LIKE PROTEIN) and NIGT1 (NITRATE-INDUCIBLE, GARP-TYPE TRANSCRIPTIONAL REPRESSOR 1) to control the expression of IPT3. nih.gov In the bacterium Agrobacterium tumefaciens, which can induce cytokinin production in plants, the transcriptional regulator Ros, a prokaryotic zinc finger protein, directly controls the expression of the ipt oncogene. wikigenes.org

Table 1: Selected Transcription Factors Regulating IPT Gene Expression

| Transcription Factor | Organism/Context | Effect on IPT Expression | Regulated By | Reference |

|---|---|---|---|---|

| AtMYB2 | Arabidopsis (Drought Stress) | Down-regulation | Abscisic Acid (ABA) | nih.gov |

| NLP-NIGT1 Cascade | Arabidopsis (Nutrient Signaling) | Control of IPT3 | Nitrate | nih.gov |

| Ros | Agrobacterium tumefaciens | Control of oncogene ipt | - | wikigenes.org |

Post-Transcriptional Control

Following transcription, the regulation of mRNA processing, stability, and translation provides an additional layer of control over the synthesis of biosynthetic enzymes. While research into the post-transcriptional regulation of IPT genes is ongoing, mechanisms observed in other biosynthetic pathways offer potential models. These mechanisms often involve small non-coding RNAs (sRNAs) and RNA-binding proteins that can influence the fate of mRNA transcripts. mdpi.com

For instance, in some bacteria, the Gac-Rsm regulatory cascade, which involves sRNAs, has been shown to exert post-transcriptional control over the synthesis of enzymes for polyhydroxyalkanoates (PHAs). mdpi.com This type of regulation, where sRNAs bind to target mRNAs to either promote their degradation or inhibit their translation, could potentially play a role in cytokinin biosynthesis. RNA-binding proteins like Hfq, which act as scaffolds to facilitate sRNA-mRNA interactions, are also key players in post-transcriptional gene silencing in prokaryotes. mdpi.compreprints.org Although direct evidence linking these specific systems to the regulation of this compound biosynthesis is still emerging, they represent plausible mechanisms for the rapid and fine-tuned control of IPT enzyme production. mdpi.com

Environmental and Internal Factor Modulation of Biosynthesis

The rate of this compound biosynthesis is continuously adjusted in response to a wide array of signals, ensuring that plant growth and development are synchronized with both the plant's internal state and the external environment. nih.govoup.com

Environmental Factors

Plants modulate cytokinin synthesis to adapt to changing environmental conditions. Key environmental factors include nutrient availability and abiotic stress.

Nutrient Availability : Inorganic nitrogen sources, particularly nitrate, are a major factor regulating the gene expression of IPT. oup.comnih.gov An adequate supply of nitrate upregulates IPT gene expression, linking nutrient status directly to the production of this growth-promoting hormone. nih.govoup.com This allows plants to enhance growth when resources are plentiful. Phosphate and sulphate levels also influence IPT gene expression, suggesting a broader role for cytokinins in balancing the acquisition and distribution of macronutrients. oup.com

Abiotic Stress : Conditions such as drought, high salinity, and extreme temperatures generally lead to a reduction in cytokinin levels. nih.govresearchgate.net This decrease is often associated with the down-regulation of IPT gene expression. nih.gov However, in some contexts, a controlled, stress-induced increase in cytokinin synthesis has been shown to enhance tolerance to drought, suggesting a complex, condition-dependent regulatory role. nih.govoup.com

Light : Light is another environmental cue that can promote cytokinin biosynthesis, thereby influencing photomorphogenesis and other light-dependent developmental processes. doraagri.com

Internal Factors

The biosynthesis of this compound is also tightly regulated by internal signals, primarily other phytohormones and developmental cues.

Phytohormonal Crosstalk : Cytokinin biosynthesis is integrated into the broader plant hormone signaling network. Auxin, another critical plant hormone, can negatively regulate cytokinin levels by down-regulating the expression of IPT genes. muni.cznih.gov Abscisic acid (ABA), a key stress hormone, also suppresses IPT transcription, particularly under water-deficit conditions. nih.gov

Feedback Regulation : Cytokinin levels are subject to homeostatic control. An increase in cytokinin concentration can lead to an autoinductive accumulation, but it also induces the expression of cytokinin oxidase/dehydrogenase (CKX) enzymes, which degrade cytokinins. muni.cz This feedback loop helps to re-establish and maintain cytokinin homeostasis, which is necessary for normal physiological development. muni.cz

Table 2: Modulation of this compound Biosynthesis

| Factor | Type | General Effect on Biosynthesis (IPT Expression) | Reference |

|---|---|---|---|

| Nitrate | Environmental (Nutrient) | Up-regulation | nih.govoup.comnih.gov |

| Drought/Salinity | Environmental (Abiotic Stress) | Generally Down-regulation | nih.govresearchgate.net |

| Light | Environmental | Enhancement | doraagri.com |

| Auxin | Internal (Phytohormone) | Down-regulation | muni.cznih.gov |

| Abscisic Acid (ABA) | Internal (Phytohormone) | Down-regulation | nih.gov |

| High Cytokinin Levels | Internal (Feedback) | Induces degradation enzymes (CKX), potential for autoinduction | muni.cz |

| Developmental Stage | Internal | Varies (high in root tips, young tissues) | doraagri.com |

Metabolic Turnover and Enzymatic Degradation

Mechanisms of 6-(3-Methylbut-2-en-1-yl)-7H-purine Catabolism

The catabolism of this compound is a crucial pathway for regulating its physiological concentrations. The main degradative mechanism involves the removal of the N6-isopentenyl side chain, a reaction that renders the molecule inactive as a cytokinin. nih.govnih.gov

The degradation of this compound is initiated by the oxidative cleavage of its N6-isopentenyl side chain. frontiersin.org This reaction is catalyzed by the enzyme cytokinin oxidase/dehydrogenase (CKX), which specifically targets cytokinins with unsaturated isoprenoid side chains, such as iP and trans-zeatin (B1683218). nih.govfrontiersin.org The enzyme requires an electron acceptor to function and is categorized as an oxidase. cdnsciencepub.com This enzymatic cleavage effectively breaks the bond connecting the side chain to the purine (B94841) ring, leading to the irreversible loss of cytokinin activity. frontiersin.org

The oxidative cleavage of the isopentenyl side chain from the this compound molecule results in the formation of two primary products: an adenylic compound and a corresponding aldehyde derived from the side chain. frontiersin.orgcdnsciencepub.com The purine ring is released as adenine (B156593) or its corresponding nucleoside, adenosine (B11128). nih.govcdnsciencepub.comresearchgate.net The five-carbon isopentenyl side chain is released as the aldehyde, 3-methyl-2-butenal (B57294). cdnsciencepub.com

Enzymatic preparations from sources like immature corn kernels have been shown to catalyze this cleavage, yielding adenine and 3-methyl-2-butenal as the major products. cdnsciencepub.com This degradation to adenylic products is an intense process within cells, ensuring the rapid inactivation of the cytokinin. nih.govnih.gov

Enzymology of this compound Degradation

The enzymatic degradation of this compound is a highly specific and kinetically defined process. The central enzyme in this pathway is cytokinin dehydrogenase (CKX), a flavoprotein that has been extensively characterized. frontiersin.orgnih.gov

Cytokinin dehydrogenase (CKX, EC 1.5.99.12) is the sole enzyme known to be responsible for the irreversible degradation of cytokinins through the selective removal of the isoprenoid side chain. frontiersin.org These enzymes are found across the plant kingdom and play a critical role in controlling cytokinin levels. nih.govriken.jp

CKX enzymes exhibit distinct substrate preferences. They preferentially degrade cytokinins with unsaturated isoprenoid side chains, making this compound (iP) and trans-zeatin (tZ) primary targets. nih.govfrontiersin.org The free bases and their ribosides are generally the preferred substrates for CKX. nih.gov Studies on various CKX isozymes, such as those from Zea mays (maize) and Arabidopsis, have revealed that different isozymes can have varied affinities and reaction rates for different cytokinins. frontiersin.orgnih.gov For example, the maize enzyme ZmCKX1 shows a very high rate of reaction with iP. nih.gov

Kinetic analyses of the degradation of this compound by CKX have provided detailed insights into the reaction mechanism. Stopped-flow spectrophotometry studies with the maize enzyme ZmCKX1 have shown that iP is an excellent substrate, capable of reducing the enzyme's flavin cofactor at an extremely high rate. nih.gov

In tobacco cell suspensions, the degradation of exogenously supplied N6-(Δ2-isopentenyl)adenosine at a physiological concentration of 0.2 micromolar was observed to have a half-life of approximately 3 hours, indicating high levels of cytokinin degradative activity. nih.gov The rate of this degradation was also found to increase significantly after several hours of exposure to a cytokinin, suggesting a regulatory mechanism where cytokinins can upregulate their own catabolism. nih.gov

Table 1: Kinetic Parameters of ZmCKX1 with Various Cytokinin Substrates

| Substrate | Flavin Reduction Rate (s⁻¹) | Notes |

| N6-isopentenyladenine (iP) | ~1150 | Considered the best substrate for the enzyme. nih.gov |

| trans-Zeatin | Lower than iP | The presence of a hydroxyl group negatively affects the reduction rate. nih.gov |

| N-methyl-isopentenyladenine | Partial and slow | The flavin cofactor was only partially reduced in the initial fast phase. nih.gov |

Data sourced from kinetic studies on maize cytokinin dehydrogenase (ZmCKX1). nih.gov

The enzymatic reaction catalyzed by CKX proceeds through the formation of transient intermediate species. Kinetic studies using stopped-flow analysis have identified spectral intermediates that indicate the formation of a binary enzyme-product complex. nih.gov When this compound binds to CKX, the enzyme is reduced, and a transient complex forms between the reduced enzyme and a cytokinin imine product. nih.gov

This imine intermediate is relatively stable and accumulates in the reaction mixture before it slowly hydrolyzes to yield the final products: adenine and the side-chain aldehyde. nih.gov The stability of these cytokinin imine products has allowed for their structural analysis and characterization using techniques such as quadrupole-time-of-flight mass spectrometry (Q-TOF MS/MS). nih.gov For isoprenoid cytokinins like iP, the reaction is also characterized by the formation of a charge-transfer complex between the reduced enzyme and the bound cytokinin imine. nih.gov

Regulatory Mechanisms of this compound Degradation

The irreversible degradation of this compound is primarily catalyzed by the enzyme Cytokinin Oxidase/Dehydrogenase (CKX). nih.govnih.gov This enzymatic action involves the oxidative cleavage of the N6-isopentenyl side chain, which yields adenine and an aldehyde corresponding to the side chain. oup.com The regulation of CKX enzyme activity is, therefore, a critical control point for managing the levels of active cytokinins within the plant. thieme-connect.comtaylorfrancis.com The expression of the genes encoding CKX is influenced by a variety of internal and external signals, allowing the plant to fine-tune cytokinin levels in response to developmental cues and environmental conditions. nih.govthieme-connect.com

Autoregulation by Cytokinins on Degradative Enzyme Activity

A significant feature of cytokinin homeostasis is the principle of autoregulation, where cytokinins themselves influence the activity of their catabolic enzymes. Research has demonstrated that the application of cytokinins can lead to an upregulation of the expression of certain CKX genes. nih.govthieme-connect.com This establishes a negative feedback loop, where high concentrations of cytokinins can promote their own degradation, thus ensuring that their levels are tightly controlled.

This feedback mechanism is a fundamental aspect of hormone signaling, preventing excessive accumulation and maintaining physiological balance. For instance, studies in various plant species have shown that exogenous application of cytokinins induces the transcription of CKX genes, leading to increased enzyme activity and a subsequent reduction in endogenous cytokinin levels. This autoregulatory loop is crucial for defining the precise spatial and temporal domains of cytokinin action during processes like meristem maintenance and organ development. nih.gov

Influence of Physiological Conditions on Degradation Rates

The degradation rate of this compound is highly responsive to a wide range of physiological and environmental stimuli. These factors modulate the activity of CKX enzymes, thereby adjusting cytokinin levels to help the plant adapt to changing conditions. mdpi.comnih.gov

Hormonal Crosstalk: Other plant hormones exert significant control over cytokinin degradation. Auxin, for example, has been shown to repress the expression of some CKX genes, illustrating an antagonistic relationship where high auxin levels can lead to higher cytokinin levels by inhibiting its breakdown. thieme-connect.comresearchgate.net Conversely, hormones like abscisic acid (ABA), often associated with stress responses, can enhance CKX activity, leading to lower cytokinin concentrations. researchgate.net

Environmental Stress: Abiotic stresses are potent modulators of cytokinin degradation.

Temperature: High temperatures have been observed to increase CKX activity in heat-susceptible rice varieties, leading to a decrease in cytokinin abundance and affecting panicle development. frontiersin.org Conversely, heat-tolerant varieties often maintain stable CKX activity, suggesting that regulating cytokinin degradation is a key component of thermotolerance. mdpi.comfrontiersin.org

Drought and Salinity: Under drought and high salinity, plants exhibit complex responses. Increased CKX activity is often observed, leading to reduced cytokinin levels which can be part of an adaptive response, such as promoting root growth to explore for water. mdpi.comresearchgate.net

Light: Light quality can also influence cytokinin metabolism. For example, studies have indicated that blue light can lead to the downregulation of CKX gene expression and activity, potentially delaying senescence in leaves under shading stress. researchgate.net

Nutrient Status: The availability of mineral nutrients is directly linked to cytokinin levels, partly through the regulation of CKX. Nitrogen deficiency, for instance, has been shown to promote the degradation of cytokinins, which in turn can stimulate root system growth to enhance nutrient uptake capacity. mdpi.com

The intricate regulation of CKX activity by these diverse factors underscores the central role of metabolic degradation in integrating developmental programs with environmental inputs.

Interactive Data Table: Factors Influencing Cytokinin Oxidase/Dehydrogenase (CKX) Activity

| Regulatory Factor | Effect on CKX Activity | Consequence on Cytokinin Levels | Plant Species/Condition Studied | Reference |

| High Cytokinin Levels | Increase | Decrease (Negative Feedback) | General principle in plants | nih.gov |

| Auxin | Decrease | Increase | Arabidopsis, Pear | thieme-connect.comresearchgate.net |

| Abscisic Acid (ABA) | Increase | Decrease | Pear | researchgate.net |

| High Temperature | Increase | Decrease | Heat-susceptible Rice | frontiersin.org |

| Drought/Salt Stress | Increase | Decrease | General stress response | mdpi.comresearchgate.net |

| Blue Light | Decrease | Increase | Wheat (under shading) | researchgate.net |

| Nitrogen Deficiency | Increase | Decrease | General nutrient response | mdpi.com |

Molecular Interactions and Receptor Biology

6-(3-Methylbut-2-en-1-yl)-7H-purine as a Ligand for Cytokinin Receptors

The primary signaling pathway for this compound in plants is initiated by its binding to a class of hybrid sensor histidine kinases. These receptors are integral membrane proteins that perceive the cytokinin signal and transduce it into the cell through a phosphorelay system.

Binding Affinity and Specificity with Hybrid Sensor Histidine Kinases (e.g., CRE1/AHK4, AHK2, AHK3, ZmHKs)

This compound is a high-affinity ligand for the cytokinin receptors in Arabidopsis thaliana—ARABIDOPSIS HISTIDINE KINASE 2 (AHK2), AHK3, and CYTOKININ RESPONSE 1/AHK4 (CRE1/AHK4). nih.govresearchgate.net Studies using bacterial assays have shown that the CHASE (Cyclases/Histidine kinases Associated Sensing Extracellular) domain of these receptors is responsible for binding the hormone. nih.gov

The receptors exhibit a high degree of sensitivity, recognizing and activating in response to nanomolar concentrations of the ligand. nih.gov Specifically, the CHASE domain of AHK2 demonstrates a very high affinity for this compound, with an apparent dissociation constant (KD) of 1.4 nM. nih.gov Both CRE1/AHK4 and AHK3 are also highly sensitive to this compound. researchgate.net While N9-substituted derivatives of the compound may fail to trigger a response, the parent molecule is effectively recognized by these receptors. nih.gov

In maize (Zea mays), related histidine kinase receptors (ZmHKs) also perceive the compound, although with some differences in response compared to Arabidopsis receptors. nih.gov

Comparative Ligand-Binding Properties Across Different Receptor Subtypes

While all three Arabidopsis cytokinin receptors bind this compound, they display distinct ligand-binding properties and specificities for various cytokinin compounds.

In bacterial assays, both CRE1/AHK4 and AHK3 are most sensitive to isoprenoid-type cytokinins like this compound and trans-zeatin (B1683218). researchgate.net However, they differ significantly in their ability to recognize other cytokinin forms. For example, AHK3 can be activated by cis-zeatin (B600781) and dihydrozeatin, whereas CRE1/AHK4 shows little to no response to these molecules at similar concentrations. researchgate.net Furthermore, AHK3 has been shown to have an approximately 10-fold lower affinity for this compound compared to CRE1/AHK4. researchgate.net The AHK2 receptor's ligand-binding spectrum is considered to be very similar to that of CRE1/AHK4. nih.gov

This differential affinity and specificity among receptor subtypes suggest that they may mediate distinct physiological responses within the plant, allowing for a nuanced regulation of cytokinin-dependent processes. nih.govresearchgate.net

Table 1: Comparative Binding and Activation of Arabidopsis Cytokinin Receptors by this compound

| Receptor | Binding Affinity/Sensitivity | Notes on Specificity | Source |

|---|---|---|---|

| CRE1/AHK4 | High affinity; responds to low nM concentrations. | Highly sensitive to isoprenoid cytokinins like iP and trans-zeatin. Does not recognize cis-zeatin or dihydrozeatin well. | nih.govresearchgate.net |

| AHK2 | High affinity (apparent KD of 1.4 nM for iP). | Ligand binding spectrum is similar to CRE1/AHK4. | nih.gov |

| AHK3 | High sensitivity, but ~10-fold lower affinity for iP than CRE1/AHK4. | Broader specificity; recognizes cis-zeatin and dihydrozeatin in addition to iP and trans-zeatin. | researchgate.netresearchgate.net |

Subcellular Localization of this compound Perception

The perception of the this compound signal occurs predominantly at the endoplasmic reticulum (ER). nih.govnih.govresearchgate.net Extensive cell biological and biochemical studies have demonstrated that the bulk of the cytokinin receptors AHK2, AHK3, and AHK4 reside in the ER membrane. nih.govnih.govbiologists.com The ligand-binding CHASE domain of these receptors is oriented into the lumen of the ER, indicating that this is the primary site of hormone perception. biologists.com

While some studies suggest a potential dual localization at both the ER and the plasma membrane, evidence from membrane fractionation, fluorescent protein tagging, and cytokinin-binding assays consistently points to the ER as the central compartment for cytokinin signaling initiation. nih.govnih.govfrontiersin.org This localization has a major impact on models of cytokinin signaling, suggesting that the hormone must be transported into the cell and potentially into the ER lumen to be perceived. nih.govbiologists.com

Interaction with Non-Cytokinin Receptors and Enzymes

Beyond its primary role in plant development, the purine (B94841) structure of this compound makes it a candidate for interaction with other classes of proteins that bind purine-based molecules, such as kinases in other organisms.

This compound as an Inhibitor of Cyclin-Dependent Kinases (CDK2)

The cyclin-dependent kinase (CDK) family plays a crucial role in regulating the eukaryotic cell cycle. nih.govmdpi.com A significant body of research has been dedicated to developing purine-based inhibitors that target the ATP-binding site of these enzymes, with a particular focus on CDK2 as a therapeutic target in cancer. nih.govnih.govincyclixbio.com Many synthetic 6-substituted purine derivatives have been identified as potent and selective inhibitors of CDK2. nih.gov

However, based on the available scientific literature, there is a lack of specific data demonstrating that the naturally occurring cytokinin this compound itself acts as a direct or potent inhibitor of human Cyclin-Dependent Kinase 2 (CDK2). The focus of CDK2 inhibitor research has been on synthetic purines with more complex substitutions at the C2 and C6 positions, which are designed to enhance binding affinity and selectivity over related kinases. nih.gov

Analysis of Binding Modes within Enzyme Active Sites

The binding mode of potent purine-based inhibitors within the CDK2 active site is well-characterized. These inhibitors function as ATP competitors, anchoring within the active site through a conserved pattern of hydrogen bonds. nih.gov Typically, this involves a triplet of hydrogen bonds between the purine heterocycle and the backbone amide and carbonyl groups of specific residues (such as Glu81 and Leu83) in the hinge region of the kinase. nih.gov The substituent at the C6 position of the purine ring often occupies the pocket where the ribose of ATP would normally bind, and modifications to this group are crucial for determining inhibitory potency and selectivity for CDK2 over other kinases like CDK1. nih.gov

As there is no clear evidence that this compound is a direct inhibitor of CDK2, a specific analysis of its binding mode within the enzyme's active site is not available in the reviewed literature.

Computational Approaches to Molecular Interactions

Computational methods are indispensable tools in modern drug discovery and molecular biology, providing insights into the interactions between small molecules like this compound and their biological targets. These approaches allow for the simulation and prediction of binding events, guiding the design of more potent and specific molecules.

Molecular Dynamics Simulations of Ligand-Protein Complexes

Molecular Dynamics (MD) simulations offer a powerful method for studying the physical movements of atoms and molecules over time, providing a dynamic view of ligand-protein complexes. By solving Newton's equations of motion for a system, MD simulations can reveal detailed information about the stability of binding, conformational changes in the protein and ligand, and the role of solvent molecules.

The process begins with a starting structure of the ligand-protein complex, often obtained from molecular docking or experimental methods like X-ray crystallography. This complex is then solvated in a water box with ions to neutralize the system, and a force field (e.g., AMBER, CHARMM) is applied to describe the interatomic forces. mdpi.com Following an initial energy minimization and equilibration period, the production simulation is run for tens to hundreds of nanoseconds.

Analysis of the resulting trajectory provides key insights:

Root Mean Square Deviation (RMSD): This metric tracks the average deviation of the protein backbone or ligand atoms from their initial position over time. A stable RMSD value suggests that the complex has reached equilibrium and the ligand is securely bound. mdpi.comnih.gov Fluctuations can indicate instability or significant conformational shifts.

Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual residues to identify flexible and rigid regions of the protein. nih.gov Areas with high fluctuation, particularly in the binding site, can be critical for ligand entry, binding, and release.

Hydrogen Bond Analysis: The persistence of hydrogen bonds between the ligand and protein throughout the simulation is a strong indicator of binding affinity and specificity. nih.gov For this compound, this analysis would focus on the hydrogen bond donor and acceptor sites on the purine ring.

Binding Free Energy Calculation: Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be applied to MD trajectories to estimate the binding free energy of the ligand-protein complex, offering a quantitative measure of binding strength. mdpi.com

For a compound like this compound, MD simulations could be used to explore its interaction with cytokinin receptors, such as AHK3, to understand the dynamic basis of its biological activity and compare its stability to other cytokinin derivatives. researchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Binding Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to correlate the chemical structure of a series of compounds with their biological activity. nih.gov By establishing a mathematical relationship, QSAR models can predict the activity of new, unsynthesized molecules, thereby prioritizing synthetic efforts and guiding lead optimization. mdpi.comresearchgate.net

The development of a QSAR model involves several steps:

Data Set Compilation: A series of structurally related compounds with experimentally determined binding affinities for a specific target is collected. For instance, a QSAR study was performed on a series of N6-substituted adenosine (B11128) analogs to predict their antihypertensive activity. researchgate.net

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can be categorized as electronic (e.g., VAMP nuclear energy), topological, and lipophilic (e.g., total lipole). researchgate.net

Model Generation: Statistical techniques, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation linking the descriptors to the biological activity. researchgate.net

Validation: The model's statistical significance and predictive power are rigorously evaluated using metrics like the correlation coefficient (r), coefficient of determination (R²), and cross-validation R² (r_cv² or Q²). researchgate.net

A QSAR study on N6-substituted adenosine receptor agonists produced a statistically significant MLR model with good predictive ability. researchgate.net The model revealed that descriptors related to steric properties (Verloop L), lipophilicity (total lipole), and electronic energy play a crucial role in determining the antihypertensive activity. researchgate.net Such a model can be invaluable for designing more potent N6-substituted purine derivatives.

Table 1: Key Parameters in a QSAR Study of N6-Substituted Adenosine Analogs

| Parameter/Descriptor | Role in Model | Significance |

|---|---|---|

| Statistical Methods | MLR, PLS | Used to generate the mathematical model correlating structure and activity. researchgate.net |

| Statistical Values (MLR) | r = 0.92, R² = 0.84, Q² = 0.83 | Indicate a strong correlation and good predictive power of the model. researchgate.net |

| Verloop L | Descriptor | Represents the steric bulk of substituents, influencing receptor fit. researchgate.net |

| Total Lipole | Descriptor | Quantifies the lipophilicity of the molecule, affecting membrane permeability and binding. researchgate.net |

| VAMP Nuclear Energy | Descriptor | An electronic descriptor related to the stability of the molecule. researchgate.net |

It is crucial to define the Applicability Domain (AD) of a QSAR model, which specifies the chemical space in which the model can make reliable predictions. mdpi.com

Molecular Docking and Interaction Field Analysis for Ligand Design

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. nih.gov It is a cornerstone of structure-based drug design, enabling the rapid screening of virtual compound libraries and providing hypotheses about how ligands bind.

In a typical docking workflow, the three-dimensional structure of the target protein is prepared, and a binding site is defined. A ligand, such as this compound, is then computationally placed into this site in various conformations and orientations. A scoring function is used to estimate the binding energy for each pose, and the top-ranked poses are analyzed to understand the key molecular interactions. nih.gov

Key findings from docking studies involving N6-isopentenyladenine and related compounds include:

Target Identification: An inverse virtual screening approach, which involves docking a single ligand against many protein structures, successfully identified farnesyl pyrophosphate synthase (FPPS) as a potential target for N6-isopentenyladenosine (the riboside of this compound). nih.gov

Receptor Specificity: Docking studies of N6-benzyladenine derivatives into Arabidopsis cytokinin receptors (AHK2, AHK3, and CRE1/AHK4) helped rationalize their observed binding affinities and receptor specificity. nih.gov The best correlation between docking scores and experimental binding data was found for the AHK3 receptor. nih.gov

Binding Mode Analysis: Docking of thiopurine derivatives into human serum albumin revealed specific interactions, such as hydrogen bonds involving the purine nitrogen atoms and salt bridges with charged residues like Arginine. ptfarm.pl

Interaction field analysis complements docking by visualizing the forces surrounding the ligand within the binding site. Molecular Electrostatic Potential (MEP) maps, for example, show the charge distribution across a molecule. nih.gov Red regions indicate negative potential (electron-rich, favorable for electrophilic attack), while blue regions show positive potential (electron-poor). researchgate.netnih.gov By matching the electrostatic fields of the ligand and the receptor, researchers can design modifications to the ligand that enhance complementary interactions, such as hydrogen bonds and salt bridges, thereby improving binding affinity and specificity.

Table 2: Summary of Relevant Molecular Docking Studies

| Ligand | Protein Target | Key Findings/Interactions |

|---|---|---|

| N6-isopentenyladenosine | Farnesyl Pyrophosphate Synthase (FPPS) | Identified FPPS as a direct molecular target, suggesting a role in its antitumoral effects. nih.gov |

| N6-benzyladenine derivatives | Cytokinin Receptors (AHK2, AHK3, CRE1/AHK4) | Rationalized receptor-specific binding and identified features leading to agonist or antagonist activity. nih.gov |

| Thiopurine derivatives | Human Serum Albumin (HSA) | Identified key hydrogen bonding and hydrophobic interactions within the binding site. ptfarm.pl |

Structure Activity Relationship Sar Studies

Impact of Purine (B94841) Moiety Modifications on Biological Activity

The purine ring system is not merely a scaffold but an active participant in receptor binding, primarily through hydrogen bonding. Modifications to its substituent groups or the ring nitrogen atoms can significantly impact biological activity.

The substitution pattern on the purine's imidazole (B134444) ring, particularly at the N9 position, is a key determinant of cytokinin activity. Studies on related N6-substituted adenines have shown that the presence of substituents at the N9 position can lead to a suppression of cytokinin activity. nih.gov For instance, the conversion of the free base to its N9-riboside, forming 6-(3-Methylbut-2-en-1-yl)-9H-purin-9-yl)-tetrahydrofuran-2,3,4-triol (N6-isopentenyladenosine), can result in lower biological activity in certain bioassays. nih.gov While the N9-riboside can be absorbed by cells, the free base, 6-(3-Methylbut-2-en-1-yl)-7H-purine, is considered more active. nih.gov

Metabolic studies in tobacco cells suggest a reason for this difference in activity. The free base can be converted to a 7-glucoside, a modification that protects the vital N6-isoprenoid side chain from being cleaved off. nih.gov This protection reduces the rate of degradation into inactive products like adenine (B156593), effectively creating a more stable, stored form of the hormone. nih.gov Conversely, substitutions at the N9 position may preclude this protective glucosylation at N7, leading to more rapid inactivation.

The C2 position of the purine ring, located adjacent to the essential N1 nitrogen, is another critical site for modulating ligand-receptor interactions. Research on N6-benzyladenine derivatives, which are structurally analogous to isoprenoid cytokinins, has provided significant insights into the role of C2 substituents. nih.gov

Modifications at this position can fine-tune the binding affinity for different cytokinin receptor isoforms. For example, the introduction of a small, electronegative fluorine or chlorine atom at the C2 position of certain N6-substituted adenines can be well-tolerated and in some cases, lead to receptor-specific interactions. nih.gov In contrast, the introduction of a larger amino group (-NH2) at the C2 position appears to be broadly unfavorable for receptor binding, diminishing or completely abolishing activity, particularly for the AHK3 receptor in Arabidopsis. nih.gov This suggests a steric or electronic clash between the C2-amino group and the receptor's binding pocket.

Table 1: Impact of C2 Substitution on the Activity of N6-Substituted Adenine Derivatives with Arabidopsis Cytokinin Receptors

| C2 Substituent | Effect on Receptor Binding | Receptor Specificity Example | Reference |

| Hydrogen (unsubstituted) | Baseline activity | Broad | nih.gov |

| Fluoro (-F) | Tolerated; can enhance specificity | Increased affinity for AHK3 | nih.gov |

| Chloro (-Cl) | Tolerated; can enhance specificity | Increased affinity for AHK3 | nih.gov |

| Amino (-NH2) | Generally unfavorable; diminishes or abolishes activity | Reduced binding to AHK3 | nih.gov |

Achieving receptor specificity is a major goal in the design of synthetic cytokinin analogues, as it could allow for targeted physiological effects in agricultural applications. Strategic modifications to the purine ring are a key avenue toward this goal. By combining substitutions at different positions, researchers have successfully created ligands that preferentially bind to one receptor over others. nih.gov

For example, a series of chiral N6-benzyladenine derivatives demonstrated that substitutions at C2 could confer specificity for the AHK3 receptor. nih.gov Specifically, 2-fluoro and 2-chloro derivatives of N6-(α-methylbenzyl)adenine were found to be potent, AHK3-specific cytokinins. nih.gov These findings underscore the principle that even subtle changes to the purine moiety can be strategically employed to engineer ligands with tailored receptor interaction profiles, moving from broad-spectrum activity to highly selective modulation. nih.govnih.gov

Role of the Isoprenoid Side Chain in Biological Function

The N6-substituent is the most defining feature of a cytokinin. For this compound, this substituent is an isoprenoid-derived chain that is essential for its biological role.

The 3-methylbut-2-en-1-yl (isopentenyl) side chain is fundamental to the molecule's identity and function. This specific five-carbon chain is not arbitrary; it is synthesized via the mevalonate (B85504) pathway and enzymatically attached to an adenosine (B11128) monophosphate precursor to form the first isoprenoid cytokinin. unimi.it Its presence is a prerequisite for high-potency cytokinin activity. The isopentenyl moiety is also found as a modification in certain transfer RNAs (tRNAs), where it is located adjacent to the anticodon and helps to ensure the fidelity and efficiency of protein synthesis. unimi.it

The biological importance of this side chain is further highlighted by comparing it to its hydroxylated derivative, which forms the cytokinin known as trans-zeatin (B1683218). nih.gov This seemingly minor addition of a hydroxyl group creates a functionally distinct molecule that plays a more specific role in promoting shoot growth in higher plants. nih.gov This illustrates that while the core isopentenyl structure confers cytokinin activity, subtle modifications to it can lead to functional specialization. The integrity of the side chain is paramount, as its enzymatic cleavage from the purine ring results in a complete loss of activity. nih.gov

The precise length, shape, and flexibility of the N6-side chain are critical for optimal fitting into the binding pocket of cytokinin receptors. SAR studies using analogues with modified side chains have demonstrated that the native 3-methylbut-2-en-1-yl structure is highly optimized for biological potency.

For instance, studies on N6-benzyladenine derivatives, where the benzyl (B1604629) group is attached to the N6-nitrogen via a methylene (B1212753) linker, have shown that elongating this linker can suppress cytokinin activity across all receptor isoforms. nih.gov This suggests that there is an optimal distance and spatial orientation between the purine ring and the hydrophobic extremity of the side chain. Deviations from the natural length and branching pattern of the isopentenyl group, such as increasing its length or altering its branching, generally lead to a decrease in binding affinity and a corresponding loss of biological activity. nih.gov

Rational Design Principles for Novel Purine Derivatives

The strategic design of novel purine derivatives from the this compound scaffold, also known as N6-(isopentenyl)adenine, is a cornerstone of medicinal chemistry. This process leverages the inherent biological activity of the parent molecule and systematically modifies its structure to create compounds with tailored pharmacological profiles, including specific agonist or antagonist activity and enhanced selectivity for particular receptors or cellular pathways.

Development of Agonists and Antagonists Based on the this compound Scaffold

The development of agonists and antagonists from the this compound core hinges on the principles of structure-activity relationship (SAR) studies. These investigations systematically alter different parts of the molecule—the purine core, the N6-substituent, and other positions on the purine ring—to determine how these changes affect the compound's interaction with a biological target.

The transition from an agonist to an antagonist, or the modulation of agonist potency, can often be achieved through subtle structural modifications. For N6-substituted adenosine derivatives, a class to which this compound belongs, the nature of the N6-substituent is a critical determinant of efficacy. For instance, in the context of adenosine receptors, small N6-alkyl groups are often associated with agonist activity at A3 adenosine receptors (A3ARs), while increasing the bulk of the N6-substituent, such as with cycloalkyl groups containing six or more carbons, can lead to partial agonism or even antagonism. nih.gov The stereochemistry and steric bulk of these substituents are also crucial, with different enantiomers sometimes exhibiting significantly different affinities and efficacies at the same receptor. nih.gov

Furthermore, modifications at other positions of the purine ring can profoundly impact the pharmacological profile. For example, the introduction of substituents at the C2 position of the purine core can modulate affinity and selectivity. Halogen substitutions at the C2 position have been shown to influence the intrinsic activity of N6-substituted adenosines at A2A adenosine receptors. nih.gov The strategic combination of modifications at both the N6 and C2 positions can lead to compounds with highly specific and potent activities.

The following table summarizes key structural modifications on the purine scaffold and their general effects on agonist/antagonist activity, based on studies of related N6-substituted purine derivatives.

| Structural Modification | General Effect on Activity | Example from Related Purines |

| N6-Substituent Size | Increasing bulk can shift activity from full agonism to partial agonism or antagonism. | N6-cycloalkyl-substituted adenosines with ≤5 carbons are full A3AR agonists, while those with ≥6 carbons are partial agonists. nih.gov |

| N6-Substituent Stereochemistry | Different stereoisomers can exhibit varied affinity and efficacy. | Stereoselectivity observed for N6-(R-1-phenylethyl)adenosine vs. N6-(S-1-phenylethyl)adenosine at the rat A3AR. nih.gov |

| C2-Position Substitution | Can modulate affinity and intrinsic activity. | Halogen substitution at C2 affects the agonist activity of N6-norborn-2-yl adenosines at the A2AAR. |

| Purine Ring Isosteric Replacement | Can alter binding mode and selectivity. | Thioether-linked purine derivatives showed superior inotropic activity compared to oxygen or nitrogen isosteres. researchgate.netnih.gov |

Strategies for Modifying Selectivity Towards Specific Receptors or Pathways

Achieving selectivity for a specific receptor subtype or signaling pathway is a primary goal in the rational design of purine derivatives. This is often accomplished by exploiting structural differences in the binding pockets of various receptors.

One key strategy involves modifying the substituents on the purine ring to favor interactions with the unique amino acid residues of the target receptor. For N6-substituted adenosines, small N6-alkyl groups have been associated with selectivity for human A3ARs over rat A3ARs, highlighting how minor structural changes can influence species-specific selectivity. nih.gov The introduction of specific substituents, such as a chloro group on a benzyl ring at the N6-position, can also modulate efficacy at A3ARs depending on its placement. nih.gov

Another approach is the use of conformational restriction. By locking the flexible side chains of the molecule into a specific conformation, it is possible to enhance binding to a target receptor that accommodates that shape while reducing affinity for other receptors. For instance, the use of a methanocarba modification to constrain the ribose-like moiety in adenosine analogues has been instrumental in defining the receptor-bound conformation and improving selectivity for A3 and A1 adenosine receptors. nih.gov While this compound lacks a ribose group, the principle of constraining the conformation of the N6-isopentenyl side chain could be applied to enhance selectivity.

The table below outlines strategies for modifying the selectivity of purine derivatives based on the this compound scaffold.

| Strategy | Description | Example from Related Purines |

| Exploiting Receptor Subtype Differences | Modifying substituents to interact with non-conserved residues in the binding pocket of the target receptor. | N6-(endo-Norbornyl)adenosine was found to be highly selective for A1ARs in both rats and humans. nih.gov |

| Conformational Constraint | Locking flexible parts of the molecule into a bioactive conformation to enhance affinity and selectivity for the target receptor. | The (N)-methanocarba modification in adenosine analogues preserved affinity at the A3 and, to a lesser extent, the A1 adenosine receptors. nih.gov |

| Introduction of Bulky or Charged Groups | Adding groups that can form specific interactions (e.g., hydrogen bonds, salt bridges) or create steric hindrance to prevent binding to off-target receptors. | N6-arylmethyl analogues tend to be more potent at A1 and A3 versus A2A adenosine receptors. nih.gov |

| Bioisosteric Replacement | Replacing a functional group with another that has similar physical or chemical properties to improve selectivity or other pharmacokinetic properties. | The replacement of a benzene (B151609) ring with a thiophene (B33073) ring in GluN2B receptor antagonists was explored to modify selectivity. rsc.org |

Through the systematic application of these rational design principles, the this compound scaffold serves as a versatile starting point for the development of novel agonists and antagonists with finely tuned selectivity for a range of biological targets.

Advanced Analytical and Methodological Approaches for 6 3 Methylbut 2 En 1 Yl 7h Purine Research

Spectroscopic Techniques for Characterization and Quantification

Spectroscopy is a cornerstone in the analysis of 6-(3-Methylbut-2-en-1-yl)-7H-purine, offering detailed insights into its molecular structure and concentration.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structure determination of this compound. Multinuclear NMR experiments provide precise information about the chemical environment of magnetically active nuclei. rsc.org

¹H NMR: Proton NMR is used to confirm the presence and connectivity of hydrogen atoms in the molecule. For instance, ¹H NMR analysis at 500 MHz has been used to verify the structure and assess the purity of the compound and its analogues, ensuring a purity of ≥99%. nih.gov

¹³C NMR: Carbon-13 NMR complements ¹H NMR by providing data on the carbon skeleton. Predicted ¹³C NMR spectra are available in databases and serve as a reference for experimental verification. np-mrd.org The interpretation of both ¹H and ¹³C NMR spectra is fundamental for characterizing the diastereoisomers of related molecules, which can be crucial for understanding biological activity. nih.gov

¹⁵N NMR: Given that the purine (B94841) ring is rich in nitrogen, ¹⁵N NMR offers direct insight into the electronic structure of the heterocyclic core. While the low natural abundance and sensitivity of ¹⁵N can be challenging, advanced techniques like ¹⁵N-edited ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) NMR are being developed. nih.gov This method specifically targets nitrogen-containing metabolites, significantly improving the resolution and identification of compounds like this compound in complex mixtures by correlating ¹H, ¹³C, and ¹⁵N chemical shifts. nih.gov

¹H and ¹³C NMR Chemical Shift Data for this compound This table presents predicted and experimentally observed chemical shifts. Actual values can vary based on solvent and experimental conditions.

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) (Predicted, D₂O) np-mrd.org |

|---|---|---|

| C-2 | - | 154.01 |

| C-4 | - | 150.13 |

| C-5 | - | 120.51 |

| C-6 | - | 156.49 |

| C-8 | - | 142.13 |

| C-1' (CH₂) | ~4.0 (broad) | 40.12 |

| C-2' (CH) | ~5.4 (triplet) | 121.78 |

| C-3' (C) | - | 136.21 |

| C-4' (CH₃) | ~1.75 (singlet) | 18.32 |

| C-5' (CH₃) | ~1.78 (singlet) | 25.89 |

Mass spectrometry is a highly sensitive technique used for determining the molecular weight and elemental composition of this compound, as well as for its quantification in trace amounts.

Tandem mass spectrometry (MS/MS) is particularly valuable for structural confirmation through the analysis of fragmentation patterns. nih.gov For this compound (molecular weight ~203.2 g/mol ), a key diagnostic fragmentation involves the loss of the isopentenyl side chain. caymanchem.com A notable transition used for monitoring its biosynthesis is the fragmentation of the protonated molecule [M+H]⁺ at m/z 204 to a fragment ion at m/z 69. researchgate.netresearchgate.net This specific fragment corresponds to the isopentenyl cation.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental formula of the parent ion and its fragments, distinguishing it from other compounds with similar nominal masses. nih.gov Techniques such as Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with HRMS are employed for the quantitative analysis of purine metabolites in biological fluids like human plasma. nih.gov

Key Mass Spectrometry Fragments for this compound

| Ion | m/z (Mass-to-Charge Ratio) | Description | Reference |

|---|---|---|---|

| [M+H]⁺ | 204 | Protonated parent molecule | researchgate.net |

| [C₅H₉]⁺ | 69 | Isopentenyl cation fragment, resulting from the cleavage of the C-N bond of the side chain. This is a diagnostic fragment. | researchgate.netresearchgate.net |

| [Adenine+H]⁺ | 136 | Adenine (B156593) core resulting from the loss of the entire isopentenyl side chain. | researchgate.net |

UV-Vis spectroscopy is a straightforward and effective method for quantifying this compound in solution and for monitoring the progress of chemical reactions or biological processes. sci-hub.semdpi.com The purine ring system contains a chromophore that absorbs UV light at specific wavelengths.

The compound exhibits characteristic absorption maxima (λmax). In research and analytical applications, these maxima are used for detection in techniques like HPLC. sielc.com For instance, λmax values have been reported at approximately 210 nm and 269 nm. caymanchem.com The specific wavelength used for detection can be optimized based on the mobile phase composition in chromatographic methods. sielc.com It is important to note that while UV-Vis spectroscopy is excellent for quantification, it generally cannot distinguish between enantiomers (R- and S-isomers) of chiral derivatives, as their UV spectra are typically identical. nih.gov

UV Absorption Maxima for this compound

| Solvent/Conditions | Absorption Maxima (λmax) | Reference |

|---|---|---|

| Not specified | 210 nm, 269 nm | caymanchem.com |

| HPLC Mobile Phase (Water, ACN, H₂SO₄) | 210 nm | sielc.com |

| HPLC Mobile Phase (Water, ACN, Formic Acid) | 265 nm, 290 nm | sielc.com |

Chromatographic Separation Methods

Chromatographic techniques are essential for isolating this compound from complex mixtures, assessing its purity, and performing precise quantification.

HPLC is the most widely used chromatographic technique for the analysis of this compound. It is routinely employed to assess the purity of synthetic batches, with purities often required to be ≥98%. sigmaaldrich.com Furthermore, HPLC coupled with UV or MS detectors provides a robust platform for quantification in various samples, including cell extracts. nih.gov

Different HPLC methods have been developed utilizing various stationary and mobile phases to achieve optimal separation. Mixed-mode stationary phases, such as Primesep 100 and Primesep 200, have been successfully used. sielc.com The choice of mobile phase, typically a buffered mixture of water and acetonitrile, and the detector wavelength are critical parameters for developing a sensitive, simple, and rapid analytical method. sielc.comnih.gov

Examples of HPLC Methods for this compound Analysis

| Stationary Phase (Column) | Mobile Phase | Detection | Application | Reference |

|---|---|---|---|---|

| Primesep 100 (mixed-mode) | Water, Acetonitrile (MeCN), and Sulfuric Acid | UV at 210 nm | Analysis and Separation | sielc.com |

| Primesep 200 (mixed-mode) | Water, Acetonitrile (MeCN), and Formic Acid | UV at 290 nm and 265 nm | Analysis of multiple cytokinins | sielc.com |

| C18 Column | Isocratic elution with buffered aqueous solution | UV or MS | Purity assessment and quantification | nih.govnih.gov |

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique frequently used for monitoring the progress of organic syntheses and for the preliminary analysis of metabolic products. mdpi.com

In synthesis, TLC allows for the qualitative tracking of the reaction by observing the disappearance of starting materials and the appearance of the desired product spot. By comparing the retention factor (Rf) of the spots to that of a standard, a chemist can quickly assess the status of the reaction before proceeding to more complex analysis and purification.

In metabolic studies, TLC is used for the separation of the parent compound from its metabolites. For example, in studies involving tobacco cells, chromatography was used to separate this compound from its degradation products like adenine and adenosine (B11128), and its conjugated forms like the 7-glucoside. nih.gov This separation is crucial for understanding the metabolic fate and biological activity of the compound. nih.gov

Typical TLC System for Purine Analysis

| Component | Description |

|---|---|

| Stationary Phase | Silica gel plate (e.g., Silica Gel 60 F254) |

| Mobile Phase (Eluent) | A mixture of a non-polar and a more polar solvent, such as Chloroform/Methanol or Ethyl Acetate/Hexane in various ratios, is common for purine derivatives. |

| Visualization | UV light (at 254 nm) due to the UV-absorbing purine core. Staining with agents like potassium permanganate (B83412) (KMnO₄) can also be used. |

Biochemical Assays for Functional Characterization

The biological activity of this compound and its derivatives is evaluated using a variety of established in vitro cytokinin bioassays. nih.gov These assays provide quantitative data on the compound's ability to elicit characteristic cytokinin responses in plant tissues.

In Vitro Cytokinin Bioassays (e.g., Tobacco Callus, Wheat Leaf Senescence, Amaranthus)

Classical bioassays remain a cornerstone for assessing the cytokinin activity of compounds like this compound. These assays are based on the principle of measuring a physiological response in plant tissues that is dependent on the presence and concentration of cytokinins.

The tobacco callus bioassay is a widely used method to determine cytokinin activity. This assay measures the ability of a compound to stimulate cell division and growth in undifferentiated tobacco callus tissue. The fresh weight of the callus after a specific incubation period is directly proportional to the cytokinin activity of the test compound.